molecular formula C7H7ClN2O2 B2514189 Methyl 4-chloro-2-methylpyrimidine-5-carboxylate CAS No. 1191094-17-3

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate

Cat. No.: B2514189
CAS No.: 1191094-17-3
M. Wt: 186.6
InChI Key: VHNDAZZATFYKRH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate ( 1191094-17-3 ) is a high-purity chemical compound supplied for research and development purposes. This ester of a chlorinated pyrimidinecarboxylic acid has a molecular formula of C 7 H 7 ClN 2 O 2 and a molecular weight of 186.60 . As a multifunctional organic building block , it features both a chloro substituent and an ester group on the pyrimidine ring, making it a versatile intermediate for nucleophilic substitution reactions and further synthetic transformations. The reactivity of the 4-chloro group in similar pyrimidine esters has been demonstrated in reactions with various nucleophiles, including amines, alkoxides, and thiophenoxides, to create diverse substitution patterns . In related compounds, the methylthio group has also been shown to be unexpectedly labile and susceptible to displacement by nucleophiles such as cyanide ions . This compound is typically handled and stored under an inert atmosphere at 2-8°C to maintain stability . It is intended for use by qualified researchers in laboratory settings only. Safety Information: Signal word: Warning. Hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Please consult the Safety Data Sheet (SDS) before use. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-chloro-2-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-9-3-5(6(8)10-4)7(11)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNDAZZATFYKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylpyrimidine with methyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral and Anticancer Agents :
    • Methyl 4-chloro-2-methylpyrimidine-5-carboxylate serves as an important intermediate in the synthesis of antiviral and anticancer compounds, leveraging its structural properties to enhance bioactivity against various targets.
  • Antimicrobial Activity :
    • Research indicates that this compound exhibits significant antimicrobial properties, effectively inhibiting the growth of several bacterial strains. It is believed to act by disrupting key metabolic pathways or inhibiting essential enzymes within bacterial cells .
  • Neuroprotective Effects :
    • The compound has shown potential neuroprotective effects, which may be beneficial in developing treatments for neurodegenerative diseases. Studies suggest that it may inhibit apoptosis and reduce inflammation in neuronal cells.

Agrochemical Applications

  • Herbicides and Fungicides :
    • This compound is utilized in the formulation of herbicides and fungicides due to its ability to inhibit specific biological pathways in plants and fungi, contributing to effective pest control strategies.
  • Plant Growth Regulation :
    • The compound has been explored for its potential to regulate plant growth, offering insights into developing more sustainable agricultural practices.

Chemical Biology

  • Biological Interaction Studies :
    • Researchers employ this compound to study interactions with biological macromolecules, aiding in the design of novel drugs and therapeutic agents by understanding structure-activity relationships .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for developing new antibiotics targeting resistant strains.

Case Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that this compound reduced markers of apoptosis in human neuronal cells exposed to oxidative stress. This finding highlights its potential role in neuroprotection and as a candidate for further development in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Physical Properties

A comparative table of key pyrimidine carboxylates is provided:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Ester Group Key Properties/Applications
This compound C₇H₇ClN₂O₂ 186.60 Cl (4), CH₃ (2) Methyl Synthesis of heterocycles
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate C₈H₉ClN₂O₂ 200.63 Cl (4), CH₃ (2) Ethyl Storage: 2–8°C; irritant
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate C₈H₉ClN₂O₂S 232.68 Cl (4), SCH₃ (2) Ethyl Research applications
Methyl 2-aminopyrimidine-5-carboxylate C₆H₇N₃O₂ 153.14 NH₂ (2) Methyl Drug intermediate

Key Observations:

  • Ester Group Influence: Methyl esters (e.g., C₇H₇ClN₂O₂) generally exhibit lower molecular weights and higher volatility than ethyl analogs (e.g., C₈H₉ClN₂O₂) due to shorter alkyl chains. Ethyl esters may offer better solubility in non-polar solvents .
  • Substituent Effects: The chloro group at position 4 enhances electrophilicity, enabling nucleophilic substitution reactions.
  • Amino vs. Chloro: Methyl 2-aminopyrimidine-5-carboxylate lacks the chloro group, making it less reactive in substitution reactions but more amenable to coupling reactions via the amino group .

Biological Activity

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, along with a carboxylate functional group. This structure contributes to its reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.

2. Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Its mechanism appears to involve the inhibition of specific enzymes associated with inflammatory pathways, which can be crucial in the treatment of chronic inflammation.

3. Anticancer Potential
this compound has been investigated for its anticancer properties. Studies indicate that it may inhibit the proliferation of cancer cell lines, making it a candidate for further drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.
  • Binding Affinity : The presence of chlorine and methyl groups enhances its binding affinity to specific receptors and enzymes, influencing multiple biochemical pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits enzymes related to inflammatory responses
AnticancerReduces proliferation in various cancer cell lines

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound on breast cancer cell lines (MCF7), the compound demonstrated an IC50 value of approximately 12 µM. This indicates significant cytotoxicity compared to standard treatments like doxorubicin, which shows promise for further exploration in drug development .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 4-chloro-2-methylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves three steps: (1) preparation of 2-methylpyrimidine-5-carboxylic acid, (2) chlorination at the 4-position using phosphorus oxychloride (POCl₃) at 105°C, and (3) esterification with methanol under reflux. Key optimization parameters include temperature control during chlorination to avoid side reactions and stoichiometric adjustments to maximize ester yield .
  • Comparison : Ethyl analogs (e.g., Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) follow similar routes, but esterification uses ethanol instead of methanol. Methyl esters may require longer reaction times due to methanol’s lower nucleophilicity .

Q. How does the chloro group at the 4-position influence nucleophilic substitution reactions?

  • Reactivity : The 4-chloro group is highly electrophilic, enabling substitutions with amines, thiols, or alkoxides. For example, heating with primary amines (e.g., 2-phenylethylamine) at reflux in polar aprotic solvents (e.g., DMSO) yields 4-amino derivatives. Reaction efficiency depends on solvent polarity and amine basicity .
  • Characterization : Post-reaction analysis via HPLC or LC-MS is critical to confirm product purity, as competing reactions (e.g., ester hydrolysis) may occur .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro vs. methyl group positions).
  • Mass Spectrometry : High-resolution MS to verify molecular ions and fragmentation pathways.
  • X-ray Crystallography : For crystalline derivatives, SHELXL refinement (via SHELX suite) resolves bond angles and hydrogen-bonding networks .

Advanced Questions

Q. How can regioselectivity be controlled during nucleophilic substitution at the 4-chloro position?

  • Strategies :

  • Steric Effects : Bulky nucleophiles (e.g., cyclohexylamine) favor substitution at the less hindered 4-position over the 2-methyl group.
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, enhancing selectivity.
  • Catalysis : Lewis acids (e.g., AlCl₃) can activate the chloro group for regioselective attack .
    • Case Study : Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate synthesis achieved >90% yield using dimethylamine in dioxane with triethylamine as a base .

Q. What computational methods predict the impact of substituents on biological activity?

  • Approach :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like kinases or bacterial enzymes.
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronic properties (Hammett σ constants) with activity trends.
    • Example : Analogues with electron-withdrawing groups (e.g., -NO₂) at the 4-position show enhanced antimicrobial activity compared to methyl or ethyl derivatives .

Q. How do hydrogen-bonding patterns in crystal structures inform derivative design?

  • Graph Set Analysis : Etter’s methodology identifies recurring motifs (e.g., R₂²(8) rings) in pyrimidine derivatives. For this compound, C=O⋯H-N interactions dominate, guiding co-crystal engineering for improved solubility .
  • Tool : SHELXPRO interfaces with crystallographic data to map hydrogen bonds and π-π stacking interactions .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Degradation Pathways :

  • Acidic Conditions : Ester hydrolysis to 4-chloro-2-methylpyrimidine-5-carboxylic acid.
  • Alkaline Conditions : Chloro group displacement by hydroxide ions.
    • Stability Testing : Accelerated aging studies (40°C/75% RH) coupled with HPLC monitoring reveal decomposition kinetics. Ethyl analogs show similar trends but slower hydrolysis due to steric effects .

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